N-((4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry
The 1,2,4-triazole nucleus has been a cornerstone of medicinal chemistry since the mid-20th century, with its first therapeutic application emerging in antifungal agents such as fluconazole (1990) and itraconazole (1992). These azole antifungals demonstrated the scaffold's capacity to inhibit cytochrome P450-dependent enzymes, particularly lanosterol 14α-demethylase (CYP51), through coordination of the triazole nitrogen with the heme iron. Subsequent decades witnessed diversification into anticancer therapies, exemplified by aromatase inhibitors like letrozole (1996) and anastrozole (1995), which target estrogen biosynthesis in hormone-responsive cancers.
Table 1: Milestones in 1,2,4-Triazole Drug Development
The evolutionary trajectory of 1,2,4-triazole derivatives has been marked by increasing structural complexity, with contemporary compounds incorporating hybrid architectures combining triazoles with thioethers, benzamides, and fluorinated groups.
Significance of Functionalized Triazole-Thioether Architectures in Drug Design
The integration of thioether (-S-) bridges into triazole-based compounds addresses critical challenges in drug design:
Properties
IUPAC Name |
N-[[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O2S/c1-3-28-18(12-25-19(29)15-7-9-17(30-2)10-8-15)26-27-20(28)31-13-14-5-4-6-16(11-14)21(22,23)24/h4-11H,3,12-13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDFGGRRHAIQII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound that incorporates a 1,2,4-triazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential applications in medicine.
Chemical Structure and Properties
The compound's structure consists of a triazole ring linked to a methoxybenzamide group, with a trifluoromethylbenzyl thioether substituent. The presence of these functional groups is crucial for its biological activity. The molecular formula can be represented as C18H20F3N5OS, with a molecular weight of approximately 397.45 g/mol.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. The compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In one study, derivatives with similar triazole structures showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against resistant strains .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 0.125 |
| Compound B | E. coli | 2.96 |
| Compound C | Pseudomonas aeruginosa | 8 |
Antifungal Activity
The antifungal properties of triazole compounds are well-documented, particularly against Candida species. In comparative studies, compounds similar to this compound demonstrated potent antifungal effects with MIC values significantly lower than standard antifungal agents like fluconazole .
Anticancer Activity
Recent research has shown that triazole derivatives possess anticancer properties. For instance, compounds with similar structures have been evaluated in vitro against human cancer cell lines such as HCT116 (colon cancer), exhibiting IC50 values as low as 4.363 μM . These findings suggest that this compound may also have potential in cancer therapy.
Table 2: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HCT116 (Colon) | 4.363 |
| Compound E | MCF7 (Breast) | 8.500 |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components. The presence of electron-withdrawing groups such as trifluoromethyl enhances antibacterial potency by increasing the lipophilicity and membrane permeability of the compounds . Moreover, modifications at the benzamide position can significantly alter the compound's efficacy and selectivity.
Case Studies
A case study involving the synthesis and evaluation of various triazole derivatives demonstrated that modifications to the thioether group could lead to enhanced antimicrobial activity. Compounds with longer alkyl chains or additional aromatic substitutions showed improved potency against both bacterial and fungal strains .
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to N-((4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exhibit significant inhibitory activity against various pathogens. For instance, studies have shown that triazole derivatives can effectively combat Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger through mechanisms involving disruption of cell wall synthesis and metabolic pathways .
Anti-inflammatory Potential
The compound has been noted for its potential role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammatory processes. Such inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation and pain. This suggests a promising application in the treatment of inflammatory diseases.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The structural characteristics of this compound may allow it to interact with specific cancer cell pathways or inhibit tumor growth through various mechanisms including apoptosis induction or cell cycle arrest .
Case Studies and Research Findings
Several studies have reported on the synthesis and biological evaluation of triazole derivatives:
-
Synthesis and Antimicrobial Activity
A study by Sivakumar et al. synthesized various triazole derivatives and evaluated their antimicrobial activity against multiple bacterial strains using the disc diffusion method. The results indicated that many synthesized compounds exhibited moderate to high antimicrobial activity . -
Anticancer Research
Another investigation focused on the anticancer potential of triazole derivatives similar to this compound. The study highlighted the ability of these compounds to induce apoptosis in cancer cell lines, suggesting their viability as candidates for cancer therapy .
Summary Table of Applications
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The synthesis of this compound involves sequential functionalization of the triazole core. Key steps include:
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Thioether formation : Reaction of 4-ethyl-5-mercapto-4H-1,2,4-triazole with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., NaH/DMF) to introduce the thioether side chain .
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Mannich reaction : Alkylation of the triazole’s nitrogen with chloromethyl p-methoxybenzamide in the presence of K₂CO₃ to attach the benzamide moiety .
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioether formation | NaH, DMF, 0–5°C | 85–92 | |
| Alkylation | K₂CO₃, DMF, 80°C | 78–84 | |
| Final purification | Recrystallization (EtOH/H₂O) | >95% purity |
Triazole Core
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Electrophilic substitution : The 1,2,4-triazole ring undergoes halogenation (e.g., bromination) at the N-1 position under acidic conditions (H₂SO₄, Br₂) .
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Coordination chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen donor atoms, forming complexes with potential catalytic applications.
Thioether Linkage
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Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide (R-SO) or sulfone (R-SO₂) derivatives.
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Nucleophilic displacement : Susceptible to substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions .
Amide Group
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Hydrolysis : Degraded under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions to yield 4-methoxybenzoic acid and the corresponding amine .
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Reduction : LiAlH₄ reduces the amide to a secondary amine, though steric hindrance from the trifluoromethyl group lowers reaction efficiency .
Thioether Oxidation Pathway
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Electrophilic attack : H₂O₂ generates a sulfenic acid intermediate.
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Further oxidation : Sequential addition of oxygen forms sulfone.
Amide Hydrolysis
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Acid-catalyzed : Protonation of carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water.
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Base-catalyzed : Deprotonation of water generates hydroxide ions, which attack the carbonyl carbon .
Stability Under Environmental Conditions
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Photodegradation : The trifluoromethyl group enhances stability, but UV exposure (~254 nm) cleaves the thioether bond.
-
Thermal stability : Decomposes above 240°C via cleavage of the triazole ring.
Table 2: Degradation Products
| Condition | Major Products | Minor Products |
|---|---|---|
| Acidic hydrolysis | 4-Methoxybenzoic acid | 3-(Trifluoromethyl)benzyl alcohol |
| UV irradiation | 4-Ethyl-4H-1,2,4-triazole | SO₂ derivatives |
Analytical Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the 1,2,4-Triazole Family
Compound A : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones [7–9] ()
- Core : 1,2,4-triazole with sulfonylphenyl and difluorophenyl substituents.
- Key Differences : Lacks the trifluoromethylbenzylthio group and 4-methoxybenzamide chain.
- Tautomerism : Exists as thione tautomers, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) and NMR data. The target compound’s benzylthio group may suppress tautomerism due to steric hindrance .
- Bioactivity Implications : Sulfonyl groups in [7–9] enhance solubility but reduce membrane permeability compared to the target’s lipophilic CF₃ group.
Compound B: N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide ()
- Core : Same 1,2,4-triazole and 4-methoxybenzamide as the target.
- Key Differences: Replaces ethyl with benzyl at position 4 and substitutes the trifluoromethylbenzylthio group with a hydroxyamino-oxoethylthio moiety.
Heterocyclic Variants with Benzamide Moieties
Compound C : N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide ()
- Core : 1,3,4-thiadiazole fused with isoxazole and benzamide.
- Key Differences : Thiadiazole core vs. triazole in the target. The phenyl and isoxazolyl substituents lack the electron-withdrawing CF₃ group.
- Spectroscopic Data : IR shows C=O at 1606 cm⁻¹, compared to the target’s 1663–1682 cm⁻¹ range, indicating varied electronic environments .
Compound D : 4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide ()
- Core : 1,2,4-thiadiazole with a 3-oxo group.
- Physicochemical Impact : The thiadiazole’s oxo group increases polarity, reducing logP compared to the target’s CF₃-substituted triazole .
Data Tables
Table 1: Structural and Functional Comparison
Q & A
Q. What are the established synthetic routes for N-((4-ethyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. A common approach includes:
Thiol coupling : Reacting 4-ethyl-5-mercapto-4H-1,2,4-triazole derivatives with 3-(trifluoromethyl)benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the thioether linkage .
Amide formation : Coupling the intermediate with 4-methoxybenzoyl chloride using a coupling agent (e.g., HATU or DCC) in anhydrous solvents like DMF .
Example conditions: Reflux at 80–100°C for 4–6 hours, followed by purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F): To confirm substituent positions and trifluoromethyl group integration .
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹ for the amide, C-F stretches at ~1100–1200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Melting point analysis : Assesses purity (reported methods use X-4 binocular microscope apparatus) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Adhere to general triazole-handling guidelines:
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (e.g., sparks, open flames) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalyst selection : Use of phase-transfer catalysts (e.g., TBAB) to accelerate thiol-alkylation .
- Temperature control : Gradual heating (e.g., 80°C → reflux) minimizes side reactions like oxidation of thiol groups .
- Real-time monitoring : TLC or HPLC to track reaction progress and adjust stoichiometry .
Q. What structural modifications influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Trifluoromethyl group : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Methoxybenzamide moiety : Modulates hydrogen bonding with target enzymes (e.g., bacterial PPTases) .
- Thioether linkage : Replacement with sulfone or sulfoxide alters electron density, impacting binding affinity .
Experimental design : Synthesize analogs (e.g., replacing 4-methoxy with nitro or halogen groups) and test via MIC assays against S. aureus .
Q. How should contradictory data in biological assays be resolved?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC) across labs .
- Enzyme source : Use recombinant PPTases from consistent bacterial strains (e.g., E. coli BL21) to reduce variability .
- Data normalization : Include positive controls (e.g., known inhibitors like triclosan) and normalize activity to cell viability assays (e.g., MTT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
